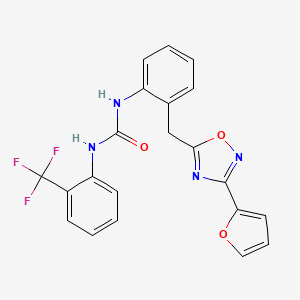

1-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea

Descripción

Propiedades

IUPAC Name |

1-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-3-[2-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15F3N4O3/c22-21(23,24)14-7-2-4-9-16(14)26-20(29)25-15-8-3-1-6-13(15)12-18-27-19(28-31-18)17-10-5-11-30-17/h1-11H,12H2,(H2,25,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GANFZQCGAMCGSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)NC4=CC=CC=C4C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15F3N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Análisis De Reacciones Químicas

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Comparación Con Compuestos Similares

Comparison with Structurally Similar Urea Derivatives

Structural Analogues with Oxadiazole Motifs

Substitution Patterns and Bioactivity

- Electron-Withdrawing Groups : The trifluoromethyl group in the target compound and ’s analogue enhances metabolic stability compared to compounds with electron-donating groups (e.g., methoxy in ) .

- Heterocyclic Diversity: ’s compound incorporates a thiazole ring, which may improve solubility due to sulfur’s polarizability .

Research Findings and Trends

- Oxadiazole vs. Triazole : Oxadiazole rings (as in the target compound and ) exhibit stronger dipole moments than triazoles (), favoring interactions with polar enzyme pockets .

- Trifluoromethyl Positioning : The target compound’s -CF₃ group at the phenyl ortho position may sterically hinder rotation, affecting binding kinetics compared to para-substituted analogues () .

Actividad Biológica

The compound 1-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea is a novel synthetic entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological applications.

Chemical Structure and Synthesis

The compound features a complex structure that includes a furan ring and a 1,2,4-oxadiazole moiety. The synthesis typically involves multi-step organic reactions that include the formation of the furan and oxadiazole components followed by coupling with phenyl and trifluoromethyl groups. Key synthetic routes often utilize catalysts and controlled conditions to optimize yield and purity .

Biological Activity Overview

Research indicates that compounds containing 1,2,4-oxadiazole moieties exhibit a range of biological activities, including:

- Antimicrobial Activity : The compound has shown significant antibacterial and antifungal properties against various strains. For instance, derivatives of 1,3,4-oxadiazoles have been reported to inhibit growth in both Gram-positive and Gram-negative bacteria .

- Anticancer Properties : Some studies have highlighted the cytotoxic effects of similar compounds on cancer cell lines. For example, certain oxadiazole derivatives have demonstrated IC50 values lower than standard chemotherapeutics like 5-Fluorouracil against liver carcinoma cells .

The mechanism by which this compound exerts its biological effects is thought to involve:

- Enzyme Inhibition : The oxadiazole ring can interact with specific enzymes, inhibiting their activity and disrupting metabolic pathways.

- Receptor Binding : The structural features allow it to act as a ligand for various receptors, potentially modulating signaling pathways involved in cell proliferation and survival.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various 1,3,4-oxadiazole derivatives. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 1 | 100 | Antibacterial |

| 2 | 125 | Antibacterial |

| 3 | 200 | Antifungal |

Anticancer Activity

In vitro studies on cancer cell lines such as HCT116 and MCF7 showed promising results for compounds derived from the oxadiazole framework. Notably, one derivative displayed an IC50 value of 10.1 µM against HUH7 liver cancer cells, outperforming traditional chemotherapeutics .

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| HUH7 | A | 10.1 |

| MCF7 | B | 18.78 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.